molecular formula C27H30N2O6 B266505 4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Katalognummer B266505
Molekulargewicht: 478.5 g/mol
InChI-Schlüssel: CXSLFZMMEPZCOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Parkinson's disease.

Wirkmechanismus

4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exerts its neuroprotective effects by inhibiting the activation of the JNK pathway. This pathway is activated in response to various stressors, such as oxidative stress and inflammation, and plays a key role in the regulation of cell death. By inhibiting the activation of this pathway, 4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is able to protect neurons from cell death and promote their survival.
Biochemical and Physiological Effects
4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit several biochemical and physiological effects. In addition to its neuroprotective properties, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This suggests that 4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one may have potential applications in the treatment of inflammatory disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its ability to exhibit neuroprotective properties. This makes it a promising candidate for the treatment of neurodegenerative disorders. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of 4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One potential direction is to investigate the potential therapeutic applications of this compound in the treatment of other neurodegenerative disorders, such as Alzheimer's disease. Another potential direction is to investigate the potential applications of 4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in the treatment of inflammatory disorders. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in vivo.

Synthesemethoden

The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,5-dimethoxyphenyl-3-oxobutanoate. This intermediate is then reacted with diethylamine to form 1-(2,5-dimethoxyphenyl)-3-(diethylamino)-1-propanone. The final step involves the reaction of this intermediate with benzofuran-2-carboxylic acid to form 4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one.

Wissenschaftliche Forschungsanwendungen

4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative disorders. In particular, this compound has been found to exhibit neuroprotective properties by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway. This pathway is involved in the regulation of cell death and has been implicated in the pathogenesis of several neurodegenerative disorders.

Eigenschaften

Produktname

4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Molekularformel

C27H30N2O6

Molekulargewicht

478.5 g/mol

IUPAC-Name

3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-2-(2,5-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C27H30N2O6/c1-5-28(6-2)13-14-29-24(19-16-18(33-3)11-12-21(19)34-4)23(26(31)27(29)32)25(30)22-15-17-9-7-8-10-20(17)35-22/h7-12,15-16,24,31H,5-6,13-14H2,1-4H3

InChI-Schlüssel

CXSLFZMMEPZCOF-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=C(C=CC(=C4)OC)OC

Kanonische SMILES

CC[NH+](CC)CCN1C(C(=C(C1=O)[O-])C(=O)C2=CC3=CC=CC=C3O2)C4=C(C=CC(=C4)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.